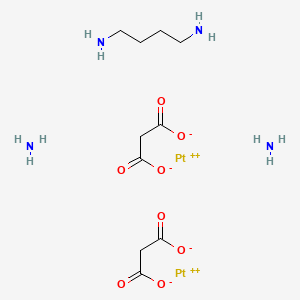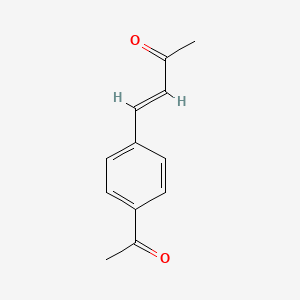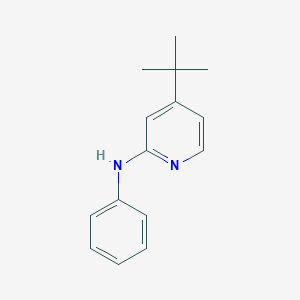![molecular formula C17H12ClN B14291163 1-Naphthalenamine, N-[(2-chlorophenyl)methylene]- CAS No. 113250-73-0](/img/structure/B14291163.png)
1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenamine, N-[(2-chlorophenyl)methylene]- is an organic compound with the molecular formula C17H12ClN It is a derivative of naphthalenamine, where the amine group is substituted with a 2-chlorophenylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenamine, N-[(2-chlorophenyl)methylene]- typically involves the condensation reaction between 1-naphthalenamine and 2-chlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenamine, N-[(2-chlorophenyl)methylene]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atom or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles/electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions result in various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenamine, N-[(2-chlorophenyl)methylene]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and binding affinities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenamine, N-[(2-chlorophenyl)methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenamine, N-phenyl-: Similar structure but without the chlorine atom.
2-Naphthalenamine, N-[(2-chlorophenyl)methylene]-: Similar but with the amine group on the 2-position of naphthalene.
1-Naphthalenamine, N-[(4-chlorophenyl)methylene]-: Similar but with the chlorine atom on the 4-position of the phenyl group.
Uniqueness
1-Naphthalenamine, N-[(2-chlorophenyl)methylene]- is unique due to the specific positioning of the chlorine atom and the phenylmethylene group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
113250-73-0 |
|---|---|
Fórmula molecular |
C17H12ClN |
Peso molecular |
265.7 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-N-naphthalen-1-ylmethanimine |
InChI |
InChI=1S/C17H12ClN/c18-16-10-4-2-7-14(16)12-19-17-11-5-8-13-6-1-3-9-15(13)17/h1-12H |
Clave InChI |
PXXFNKDJMZPGMA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
![N,N-Diethyl-4-[2-(2-tetradecylphenyl)ethenyl]aniline](/img/structure/B14291103.png)
![1-[(Benzyloxy)methyl]pyridin-1-ium chloride](/img/structure/B14291105.png)

![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)

![2-[(2-Methoxyethoxy)methoxy]prop-2-enal](/img/structure/B14291130.png)

![Silane, trimethyl[(2-methyl-1-phenoxy-1-propenyl)oxy]-](/img/structure/B14291141.png)
![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)

![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)

![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)
